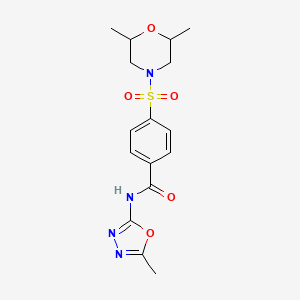
3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole” is a derivative of 3-Iodophenol . 3-Iodophenol is an aromatic organic compound that participates in a variety of coupling reactions in which the iodide substituent is displaced .
Chemical Reactions Analysis
3-Iodophenol, a related compound, participates in a variety of coupling reactions in which the iodide substituent is displaced. Well-cited examples include thiolate and amine nucleophiles . Protodeboronation of alkyl boronic esters is also reported .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and modification of 1,2,3- and 1,2,4-triazoles, including compounds like 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole. For example, Nagaradja et al. (2015) explored the deprotometalation-iodolysis of 1,2,3- and 1,2,4-triazoles, leading to the synthesis of resveratrol analogues with moderate antibacterial activity and promising antiproliferative effects against the MDA-MB-231 cell line (Nagaradja et al., 2015).
Catalytic Applications
1,2,3-Triazole-based compounds have been employed in catalytic applications. Saleem et al. (2013) described the use of 1,2,3-triazole-based organosulfur/-selenium ligands in ruthenium(II) complexes for catalytic oxidation and transfer hydrogenation, demonstrating their versatility in catalysis (Saleem et al., 2013).
Antimicrobial and Antiproliferative Activities
Several studies have identified the antimicrobial and antiproliferative activities of 1,2,3- and 1,2,4-triazole derivatives. For instance, Prakash et al. (2011) synthesized 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines with significant antimicrobial activity through an iodine(III)-mediated oxidative approach (Prakash et al., 2011).
Supramolecular and Coordination Chemistry
The research has also expanded into supramolecular and coordination chemistry. Schulze and Schubert (2014) discussed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in anion recognition, catalysis, and photochemistry, showcasing the triazole's versatility beyond traditional click chemistry applications (Schulze & Schubert, 2014).
Photophysical and Biological Properties
Effremova et al. (2021) investigated the optical properties of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, finding that these molecules exhibit fluorescence properties with significant Stokes shifts, indicating potential applications in materials science and biology (Effremova et al., 2021).
Propiedades
IUPAC Name |
3-(3-iodophenyl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWQKBQCVTWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole | |
CAS RN |
1566309-87-2 |
Source


|
| Record name | 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
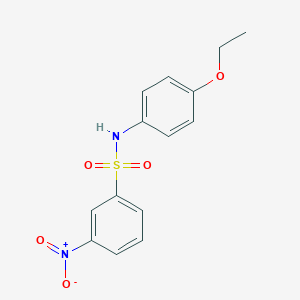
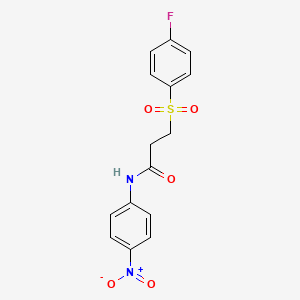
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)

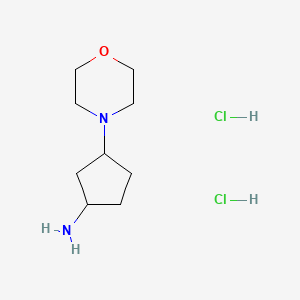
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)
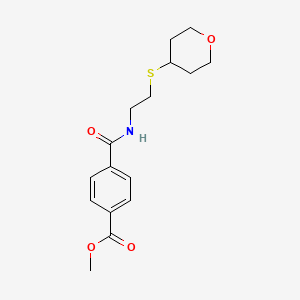
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
